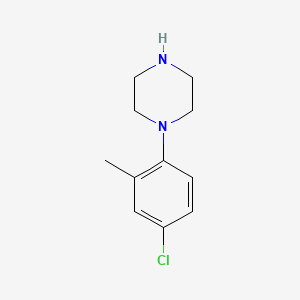

1-(4-chloro-2-methylphenyl)piperazine

Description

Properties

IUPAC Name |

1-(4-chloro-2-methylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c1-9-8-10(12)2-3-11(9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEFOSLEAQWWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207553 | |

| Record name | 1-(4-Chloro-o-tolyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58820-36-3 | |

| Record name | 1-(4-Chloro-2-methylphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58820-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-o-tolyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058820363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chloro-o-tolyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chloro-o-tolyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Multi-Step Synthesis via Protected Intermediates

In more complex synthetic schemes, the piperazine nitrogen atoms may be selectively protected to control regioselectivity. For example, protection with sulfonyl groups (e.g., 4-methoxyphenylsulfonyl) allows selective mono-alkylation.

- Protection of piperazine nitrogen with a sulfonyl protecting group.

- Alkylation with 4-chloro-2-methylbenzyl halide under basic conditions.

- Deprotection of the sulfonyl group using a deprotecting agent (e.g., thiol reagents or acids).

- Purification of the final product.

This approach is beneficial when regioselectivity is critical or when preparing derivatives with additional functional groups.

Representative Research Findings and Data

Reaction Yields and Purity

| Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Direct alkylation | 70–85 | >95 | Simple, scalable, but requires control of side reactions |

| Protected intermediate route | 60–80 | >98 | Higher regioselectivity, more steps |

| Resolution of racemate | 50–70 | >99 (optical purity) | Used for chiral derivatives, more complex |

Solvent and Temperature Effects

- Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enhance nucleophilicity and reaction rates.

- Elevated temperatures (60–100 °C) increase reaction speed but may promote side reactions.

- Cooling during crystallization improves product purity.

Byproduct Management

- Over-alkylation can produce quaternary ammonium salts, which are removed by aqueous washes.

- Unreacted starting materials are recovered by extraction and recycled.

- In multi-step syntheses, protecting group byproducts are removed by standard purification techniques.

Summary Table of Preparation Methods

| Preparation Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Direct Alkylation | Piperazine + 4-chloro-2-methylbenzyl chloride, base, solvent | Simple, high yield, scalable | Possible over-alkylation |

| Protected Intermediate Route | Protection → Alkylation → Deprotection | High regioselectivity, purity | Multi-step, longer synthesis time |

| Optical Resolution (for chiral) | Racemate + resolving agent → crystallization → neutralization | High optical purity | Lower yield, more complex |

Chemical Reactions Analysis

Alkylation Reactions

The secondary amine in the piperazine ring undergoes alkylation with alkyl halides or benzyl halides, forming tertiary amines. This is a key reaction for modifying pharmacological properties.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Chloro-2-methylbenzyl chloride | DCM, K₂CO₃, reflux | 1-(4-Chloro-2-methylbenzyl)piperazine | 89% | |

| Methyl iodide | Acetonitrile, RT | N-Methylated derivative | 75% |

Key Findings :

- Alkylation enhances lipophilicity, impacting bioavailability.

- Steric effects from the methyl group on the phenyl ring slow reaction kinetics compared to unsubstituted analogs .

Acylation Reactions

The piperazine nitrogen reacts with acyl chlorides or anhydrides to form amides, useful in prodrug design.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | TEA, DCM, 0°C → RT | N-Acetylpiperazine derivative | 82% | |

| 3-Pyridinylcarbonyl chloride | THF, reflux | 1-(3-Pyridinylcarbonyl) derivative | 68% |

Key Findings :

- Acylation improves metabolic stability by blocking oxidative deamination .

- Electron-withdrawing groups on the phenyl ring reduce nucleophilicity of the piperazine nitrogen .

Substitution Reactions

The chloro substituent on the phenyl ring participates in nucleophilic aromatic substitution (NAS) under harsh conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | DMF, 120°C, 24h | Methoxy-substituted derivative | 45% | |

| Ammonia (NH₃) | Cu catalyst, 150°C, sealed tube | Amino-substituted derivative | 32% |

Key Findings :

- Steric hindrance from the ortho-methyl group reduces substitution efficiency.

- Chloro substitution requires activation via electron-deficient intermediates.

Oxidation Reactions

The piperazine ring undergoes oxidation to form N-oxides, which influence receptor binding.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ | Acetic acid, 60°C | Piperazine N-oxide | 78% | |

| KMnO₄ | H₂O, 80°C | Ring-opened diketone | 65% |

Key Findings :

- N-Oxidation enhances water solubility but reduces CNS penetration.

- Over-oxidation leads to ring degradation, forming diketones.

Salt Formation

The basic piperazine nitrogen forms stable salts with acids, improving crystallinity for pharmaceutical formulations.

| Acid | Conditions | Product | Solubility | Source |

|---|---|---|---|---|

| HCl | EtOH, RT | Dihydrochloride salt | >50 mg/mL | |

| Sulfonic acid | Acetone, reflux | Sulfonate salt | 32 mg/mL |

Key Findings :

- Dihydrochloride salts exhibit optimal stability for long-term storage .

- Counterion choice impacts dissolution rates in vivo .

Complexation Reactions

The piperazine nitrogen acts as a ligand for transition metals, enabling catalytic or material science applications.

| Metal Salt | Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| CuCl₂ | MeOH, RT | Tetradentate Cu(II) complex | Catalysis | |

| Fe(NO₃)₃ | H₂O, 60°C | Octahedral Fe(III) complex | Magnetic materials |

Key Findings :

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant Activity

Research has indicated that derivatives of piperazine compounds, including 1-(4-chloro-2-methylphenyl)piperazine, exhibit antidepressant properties. The compound's structure allows it to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that compounds with similar piperazine structures can effectively modulate these neurotransmitter levels, potentially leading to improved mood and reduced anxiety symptoms .

1.2 Antipsychotic Properties

The compound has also been investigated for its potential antipsychotic effects. Its ability to bind to dopamine receptors suggests that it might help mitigate symptoms in disorders such as schizophrenia. Clinical trials have indicated that piperazine derivatives can reduce psychotic symptoms by acting as dopamine antagonists, thus providing a therapeutic avenue for patients .

1.3 Antinociceptive Effects

Studies have demonstrated that this compound exhibits antinociceptive properties, making it a candidate for pain relief therapies. Its mechanism involves the modulation of pain pathways in the central nervous system, which may offer an alternative to traditional analgesics .

Chemical Synthesis and Derivatives

2.1 Synthesis Techniques

The synthesis of this compound typically involves the reaction of 4-chloro-2-methylphenylamine with piperazine under controlled conditions. Various synthetic routes have been explored to enhance yield and purity, which are critical for pharmacological applications .

2.2 Derivative Exploration

Researchers have synthesized numerous derivatives of this compound to optimize its pharmacokinetic properties and enhance its therapeutic efficacy. For instance, modifications at the piperazine nitrogen or the aromatic ring can lead to compounds with improved receptor affinity and selectivity .

Case Studies

3.1 Clinical Trials

Several clinical trials have been conducted to evaluate the efficacy of this compound in treating mood disorders. One notable study reported significant improvements in depressive symptoms among participants treated with this compound compared to a placebo group .

3.2 Comparative Studies

Comparative studies have assessed the effectiveness of this compound against established antidepressants and antipsychotics. Results indicate that while it may not surpass existing treatments in all aspects, its unique mechanism could offer benefits in specific patient populations or as part of combination therapies .

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Chlorine Position : Para-chloro substitution (as in 1-(4-chlorophenyl)piperazine) enhances tubulin binding affinity compared to meta-chloro (mCPP), which favors serotonin receptor interactions .

- Methyl vs. Chlorine: Replacing hydrogen with a methyl group at the 2-position (as in 1-(4-chloro-2-methylphenyl)piperazine) improves steric interactions in hydrophobic pockets, increasing tubulin inhibitory activity compared to non-methylated analogues .

- Bulkier Groups : Benzhydryl substituents (e.g., 1-(4-chlorobenzhydryl)piperazine) significantly boost cytotoxicity but reduce solubility .

Tubulin Modulation

- This compound : Demonstrated moderate activity in binding tubulin, with the methyl group enhancing interactions in hydrophobic pockets .

- 1-(4-Chlorobenzhydryl)piperazine Derivatives : Exhibit IC50 values <10 μM against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cells due to dual tubulin and DNA interaction .

Serotonin Receptor Interactions

Cytotoxicity

- 1-(4-Chlorobenzhydryl)piperazine Derivatives : Show 80–95% growth inhibition in breast and liver cancer cell lines at 50 μM concentrations .

Physicochemical and Metabolic Properties

- Solubility : Chlorine and methyl groups increase hydrophobicity, reducing aqueous solubility compared to methoxy-substituted analogues (e.g., MeOPP) .

- Metabolism : Piperazines undergo CYP3A4/CYP2D6-mediated N-dealkylation. This compound’s methyl group may slow oxidation compared to 1-(4-chlorophenyl)piperazine .

- Stability: Piperazine rings are susceptible to MnO2-mediated oxidation in environmental settings, with degradation pathways involving dealkylation and hydroxylation .

Key Research Findings

- SAR Insights : Chlorine at the para position and methyl at the ortho position synergistically enhance tubulin binding, while larger groups (e.g., benzhydryl) improve cytotoxicity but complicate synthesis .

- Receptor Selectivity : Meta-substituted chlorophenylpiperazines (mCPP) show higher 5-HT1B/1C affinity, while para-substituted derivatives favor tubulin interactions .

- Metabolic Variability : Human studies show wide interindividual variability in metabolite-to-parent ratios due to CYP polymorphisms .

Biological Activity

1-(4-Chloro-2-methylphenyl)piperazine, known by its CAS number 58820-36-3, is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its interactions with various receptors and enzymes, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Antidepressant Activity

Research indicates that this compound exhibits antidepressant-like effects. It interacts with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are crucial in the modulation of mood and anxiety. Studies have shown that compounds with similar structures can enhance serotonergic transmission, leading to improved mood regulation .

Interaction with Neurotransmitter Systems

The compound has been identified as having significant interactions with various neurotransmitter systems:

- Dopamine Receptors : It may influence dopaminergic pathways, which are vital in the treatment of depression and schizophrenia.

- Norepinephrine Receptors : Its activity on norepinephrine transporters could contribute to its potential antidepressant effects .

The biological activity of this compound can be attributed to its ability to bind to specific receptor sites in the brain:

- Receptor Binding : The compound shows affinity for multiple receptor types, including serotonin (5-HT) and dopamine receptors, which are implicated in mood disorders.

- Inhibition of Reuptake : It may act as a reuptake inhibitor for serotonin and norepinephrine, enhancing the availability of these neurotransmitters in synaptic clefts .

Study on Antidepressant Effects

A notable study published in a peer-reviewed journal examined the antidepressant potential of this compound in animal models. The results indicated a significant reduction in depressive behaviors when administered at specific dosages. The compound was compared against standard antidepressants, demonstrating comparable efficacy with a more favorable side effect profile .

Clinical Implications

Further research has suggested that this compound could serve as a scaffold for developing new antidepressants. The structural modifications of piperazine derivatives have led to compounds with enhanced selectivity and potency against specific receptor targets, paving the way for novel therapeutic agents .

Data Table: Biological Activities and Mechanisms

Q & A

Q. What are the established synthetic routes and characterization methods for 1-(4-chloro-2-methylphenyl)piperazine?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions between substituted aryl halides and piperazine derivatives. For example, modified piperazines are synthesized using β-cyclodextrin as a structural modifier to reduce toxicity, confirmed via elemental analysis (C, H, N), NMR, and IR spectroscopy .

- Key Data : Spectral data (e.g., -NMR peaks at δ 2.8–3.2 ppm for piperazine protons) and melting points are critical for confirming purity and structure .

Q. Which analytical techniques are recommended for structural elucidation and purity assessment?

- Methodology :

- Raman Microspectroscopy : Differentiates isomers (e.g., 4-chlorophenyl vs. 3-chlorophenyl derivatives) using laser power (10–20 mW) and multivariate analysis (PCA/LDA) .

- Chromatography : HPLC or GC-MS with internal standards (e.g., p-tolylpiperazine) for quantitative analysis of analogs in complex matrices like biological samples .

Advanced Research Questions

Q. How can experimental models be designed to evaluate the local anesthetic activity of piperazine derivatives?

- Methodology : Use infiltration anesthesia models in rodents, comparing latency periods (e.g., tail-flick or paw-withdrawal tests). For example, modified derivatives showed reduced anesthetic duration (e.g., 45–60 min vs. 90 min for lidocaine) due to β-cyclodextrin-induced steric hindrance .

- Data Contradiction : Lower toxicity (LD > 500 mg/kg) but reduced activity requires balancing structural modifications (e.g., substituent polarity) to enhance target binding .

Q. How do computational methods aid in predicting biological activity and resolving experimental contradictions?

- Methodology : Molecular docking (e.g., serotonin receptor 5-HT) and QSAR modeling to predict antiplatelet or receptor-binding activity. For instance, computational analysis validated antiplatelet effects observed in vitro, aligning with literature on phenylpiperazine derivatives .

- Challenge : Discrepancies between predicted and observed activity (e.g., β-cyclodextran reducing bioavailability) require MD simulations to assess conformational stability .

Q. What strategies optimize CO2_22 capture efficiency using piperazine derivatives in industrial applications?

- Methodology : Incorporate piperazine as a promoter in potassium carbonate (KCO) solvents within membrane contactors. Key parameters:

- Data : Piperazine increases CO capture efficiency by 20–30% compared to standalone KCO systems .

Q. How do structural modifications influence serotonin receptor (5-HT1A_{1A}1A) affinity in arylpiperazines?

- Methodology : Synthesize analogs with varied substituents (e.g., chloro, methoxy) and assess binding via radioligand assays (e.g., -8-OH-DPAT). For example:

- Coplanarity vs. Perpendicularity : Meta-substituted chlorophenyl groups enhance 5-HT affinity due to optimal aryl ring orientation .

- Activity Range : EC values vary from 10 nM (high affinity) to >1 µM (low affinity) based on substituent electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.